- Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator, World Intellectual Property Organization, , ,
Cas no 93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde)
93245-98-8 structure
Product Name:1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
CAS-nummer:93245-98-8
MF:C9H14O3
MW:170.205663204193
MDL:MFCD11847774
CID:1006871
PubChem ID:9898947
Update Time:2025-09-22
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
- 1,4-Dioxaspiro[4.5]decan-8-carboxaldehyde
- 8-Carboxaldehyde-1,4-dioxaspiro[4.5]decane
- PB43870
- EN300-172618
- AB7089
- MFCD11847774
- CS-0169564
- AKOS015855813
- 4,4-(ethylenedioxy)cyclohexane carbaldehyde
- F8888-7350
- HFBULKBCEFQYCJ-UHFFFAOYSA-N
- 1,4-dioxaspiro[4,5]decane-8-carbaldehyde
- DTXSID40432508
- Z1255380045
- 1,4-dioxaspiro-[4.5]decane-8-carbaldehyde
- 1,4-dioxa-spiro-[4.5]decane-8-carbaldehyde
- AS-44816
- 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde
- 93245-98-8
- SCHEMBL87185
- 1,4-dioxa-spiro[4.5]decane-8-carboxaldehyde
- DB-328760
-
- MDL: MFCD11847774
- Inchi: 1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2
- InChI-sleutel: HFBULKBCEFQYCJ-UHFFFAOYSA-N
- LACHT: O=CC1CCC2(OCCO2)CC1
Berekende eigenschappen
- Exacte massa: 170.094294304g/mol
- Monoisotopische massa: 170.094294304g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 1
- Complexiteit: 163
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.4
- Topologisch pooloppervlak: 35.5Ų
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | D495935-10mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D495935-50mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D495935-100mg |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 100mg |
$ 320.00 | 2022-06-05 | ||
| Alichem | A289000627-5g |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 5g |
$959.50 | 2023-08-31 | |
| Chemenu | CM129753-10g |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 10g |
$1550 | 2021-08-05 | |
| Apollo Scientific | OR451152-1g |
1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde |
93245-98-8 | 1g |
£660.00 | 2023-08-31 | ||
| Chemenu | CM129753-1g |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1208827-500MG |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 97% | 500mg |
$200 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1208827-1G |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 97% | 1g |
$270 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1208827-5G |
1,4-dioxaspiro[4.5]decane-8-carbaldehyde |
93245-98-8 | 97% | 5g |
$815 | 2024-07-21 |
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 5 min, 0 °C; 3 h, rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
Referentie
- Spirocyclic cyclohexane derivatives as analgesics, their preparation, pharmaceutical compositions, and use in the treatment of pain, Germany, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; 2 h, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; 2 h, -78 °C
Referentie
- Preparation of bifunctional compounds as SMARCA degraders, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 -
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
Referentie
- Six-membered nitrogen ring formation by radical cyclization of trichloroacetamides with enones. A synthetic entry to cis-perhydroisoquinoline-3,6-diones, Tetrahedron Letters, 2004, 45(24), 4661-4664
Productiemethode 5
Reactievoorwaarden
1.1 Solvents: 2-Methyltetrahydrofuran , Water ; 80 min, 20 °C
Referentie
- Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow, Journal of Organic Chemistry, 2018, 83(24), 15558-15568
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ; 45 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
1.2 Solvents: Dichloromethane ; 45 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
Referentie
- New high affinity H3 receptor agonists without a basic side chain, Bioorganic & Medicinal Chemistry, 2005, 13(23), 6309-6323
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: 1-Methylimidazole Catalysts: 2,2′-Bipyridine , Tempo , Cuprous iodide Solvents: Acetonitrile ; overnight, rt
Referentie
- Liquid crystal compound, liquid crystal composition, and liquid crystal display device, Japan, , ,
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
Referentie
- Preparation of N-phenylsulfonylpiperidines as analgesics, World Intellectual Property Organization, , ,
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -70 - -65 °C; 30 min
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
1.2 Reagents: Methanol ; -70 - -60 °C; -60 °C → rt
Referentie
- Preparation of phenylsulfonamides as analgesics, World Intellectual Property Organization, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 1 atm, 23 °C
Referentie
- Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy, Journal of Medicinal Chemistry, 2017, 60(7), 2780-2789
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 4 h, 1 atm, 23 °C
Referentie
- Preparation of fluoro perhexiline compounds and their therapeutic use, World Intellectual Property Organization, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Oxalyl chloride Catalysts: Dimethyl sulfoxide Solvents: Dichloromethane ; 15 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
1.2 Solvents: Dichloromethane ; 15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
Referentie
- Preparation of heterocyclic compounds useful for degradation of BTK by conjugation of BTK inhibitors with E3 ligase ligands, World Intellectual Property Organization, , ,
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Referentie
- (6R,6S)-5,8,10-Trideaza-5,6,7,8-tetrahydrofolate and (6R,6S)-5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents. 35, Journal of Medicinal Chemistry, 1989, 32(3), 709-15
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
Referentie
- A new synthesis of aldehydes from ketones utilizing trimethylsilyldiazomethane, Synlett, 1994, (2),
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Morpholine Catalysts: Aluminum Solvents: Toluene ; -5 °C; 2 h, -5 - 0 °C
1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C
1.2 Solvents: Toluene ; -5 °C; 2 h, -5 °C
Referentie
- Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone, Yingyong Huagong, 2010, 39(1), 150-152
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -65 °C; 0.5 h, -65 °C
1.2 Reagents: Methanol ; -65 °C
1.2 Reagents: Methanol ; -65 °C
Referentie
- Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors, World Intellectual Property Organization, , ,
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
1.2 Solvents: Dichloromethane ; 20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ; -60 °C → rt
Referentie
- Preparation of benzamidophenylthienopyrimidinylcyclohexylacetic acid derivatives and analogs for use as DGAT1 inhibitors, World Intellectual Property Organization, , ,
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Raw materials
- 1,4-Dioxaspiro[4.5]decan-8-one
- 1,4-Dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde
- 3-Methoxy-3-methyl-4,9,12-trioxa-1,2-diazadispiro[4.2.4.2]tetradec-1-ene
- Phosphorane,methylenetriphenyl-
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- {1,4-dioxaspiro[4.5]decan-8-yl}methanol
- (diazomethyl)trimethylsilane
- 8-methylidene-1,4-dioxaspiro[4.5]decane
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preparation Products
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
Ordernummer:A859843
Voorraadstatus:in Stock
Hoeveelheid:5g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:20
Prijs ($):2381.0
E-mail:sales@amadischem.com
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Gerelateerde literatuur
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde) Gerelateerde producten
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- 27873-54-7(Spiro[1,3-dioxolane-2,2'(8'H)-naphthalen]-8'-one, octahydro-)
- 61759-46-4(Cyclohexanone, 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-)
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):2381.0